o-Acetotoluidide, also known as 2-methylacetanilide and N-acetyl-o-toluidine, is an organic compound with the chemical formula C9H11NO. It is a white crystalline solid with a melting point of 110 °C and a boiling point of 313 °C.
The synthesis of o-acetotoluidide can be achieved through various methods, including the acetylation of o-toluidine with acetic acid or acetic anhydride. The characterization of the synthesized compound can be performed using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].
Research suggests that o-acetotoluidide may have potential applications in various scientific fields, including:
O-Acetotoluidide, with the chemical formula C₉H₁₁NO and CAS Number 120-66-1, is an organic compound classified as an amide. It is derived from the acetylation of toluidine, which involves the reaction of toluidine with acetic anhydride or acetic acid. This compound appears as a white to pale yellow crystalline solid and is known for its distinctive aromatic properties. O-Acetotoluidide is part of a broader class of compounds known as acetotoluidides, which include different isomers based on the position of the acetyl group on the toluidine structure.
These reactions highlight its reactivity and potential applications in organic synthesis.
Research indicates that o-acetotoluidide exhibits notable biological activity. Studies have shown that its isomers, including o-acetotoluidide, possess inhibitory effects on certain biological processes. For instance, experiments have demonstrated that analogs of o-acetotoluidide can inhibit specific enzymes at elevated concentrations . The compound's derivatives may also show antimicrobial properties, although further research is necessary to fully elucidate its pharmacological potential.
The synthesis of o-acetotoluidide primarily involves:
O-Acetotoluidide has several applications across different fields:
Interaction studies involving o-acetotoluidide focus on its reactivity with various organic compounds. Notably, it has been observed to interact with azo compounds, resulting in the release of toxic gases under certain conditions. Such interactions necessitate careful handling and assessment in laboratory settings to ensure safety .
O-Acetotoluidide shares structural similarities with other acetotoluidides and related compounds. Here are some comparable compounds:
Each compound presents unique characteristics that influence their applications and biological activities. O-Acetotoluidide's specific structure allows it to participate in distinct
o-Acetotoluidide, systematically named N-(2-methylphenyl)acetamide, represents a key acetylated derivative of o-toluidine with the molecular formula C₉H₁₁NO. The compound is identified by CAS number 120-66-1 and carries multiple synonymous names including o-Acetotoluide, Acetyl-o-toluidine, and o-Methylacetanilide. Its molecular weight is precisely 149.19 g/mol, and the structure consists of a benzene ring substituted with a methyl group in the ortho position relative to an acetamide functional group.
The International Union of Pure and Applied Chemistry (IUPAC) designation for this compound is N-(2-methylphenyl)acetamide, reflecting its structural composition where an acetyl group is attached to the amino function of 2-methylaniline. The InChI key BPEXTIMJLDWDTL-UHFFFAOYSA-N provides a unique chemical identifier for database searches and computational chemistry applications. This structural arrangement creates a compound with distinctive physical and chemical properties that determine its industrial utility and biological activity.
The molecular structure features a planar aromatic system with the acetamide group capable of participating in hydrogen bonding interactions. The methyl substituent in the ortho position introduces steric effects that influence the compound's reactivity patterns and physical properties compared to its para-isomer and unsubstituted analogs. This structural configuration is fundamental to understanding the compound's behavior in various chemical environments and biological systems.
Irritant